H-L-Lys(Boc)-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Boc)-Pro-OH, also known as Nε-Boc-L-lysine-L-proline, is a compound commonly used in peptide synthesis. It is a derivative of lysine and proline, where the lysine is protected by a tert-butyloxycarbonyl (Boc) group. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Boc)-Pro-OH typically involves the protection of the lysine amino group with a Boc group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nε-Boc-L-lysine. The protected lysine is then coupled with proline using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-L-Lys(Boc)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using peptide coupling reagents to form longer peptide chains.
Substitution Reactions: The lysine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Deprotection: Free amine form of lysine-proline.
Coupling: Extended peptide chains.
Substitution: Modified lysine side chains.
Scientific Research Applications
H-L-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of H-L-Lys(Boc)-Pro-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the lysine amino group from unwanted reactions during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-L-lysine: Similar in structure but lacks the proline moiety.
Fmoc-Lys(Boc)-OH: Uses a different protecting group (Fmoc) for the lysine amino group.
Boc-Lys(Z)-OH: Uses a different protecting group (Z) for the lysine amino group.
Uniqueness
H-L-Lys(Boc)-Pro-OH is unique due to the presence of both lysine and proline, making it a valuable building block for the synthesis of peptides that require these specific amino acids. The Boc protection of the lysine amino group provides stability during the synthesis process, allowing for the formation of complex peptide structures .
Properties
IUPAC Name |
1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCJQPRCVJQIC-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.